BenchChemオンラインストアへようこそ!

Imidazo[1,5-a]pyrimidine

Synthetic Chemistry Heterocyclic Reactivity Electrophilic Aromatic Substitution

Imidazo[1,5-a]pyrimidine (CAS 274-67-9) is a fused 5:6 bicyclic heteroaromatic scaffold composed of an imidazole ring annulated to a pyrimidine nucleus. With a molecular formula C₆H₅N₃ and molecular weight of 119.12 g·mol⁻¹, this nitrogen-rich core serves as a privileged starting point for medicinal chemistry, materials science, and coordination chemistry programs.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-67-9
Cat. No. B3256623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyrimidine
CAS274-67-9
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2N=C1
InChIInChI=1S/C6H5N3/c1-2-8-6-4-7-5-9(6)3-1/h1-5H
InChIKeyLXYHLTOJFGNEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-a]pyrimidine (CAS 274-67-9) – Core Scaffold Procurement and Differentiation Guide


Imidazo[1,5-a]pyrimidine (CAS 274-67-9) is a fused 5:6 bicyclic heteroaromatic scaffold composed of an imidazole ring annulated to a pyrimidine nucleus . With a molecular formula C₆H₅N₃ and molecular weight of 119.12 g·mol⁻¹, this nitrogen-rich core serves as a privileged starting point for medicinal chemistry, materials science, and coordination chemistry programs . Unlike its regioisomer imidazo[1,2-a]pyrimidine, the [1,5-a] fusion pattern confers a distinct π-excessive character on the imidazole portion, directing electrophilic attack preferentially to position 3—a reactivity fingerprint that dictates downstream functionalization strategy and final substituent topology .

Why Generic Imidazo-Pyrimidine Substitution Fails: The Imidazo[1,5-a]pyrimidine Differentiation


The imidazo-pyrimidine family encompasses multiple regioisomeric scaffolds—most notably imidazo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine—that are not interchangeable. The [1,5-a] fusion positions the imidazole N1 bridgehead nitrogen at the ring junction, whereas the [1,2-a] isomer places it differently, fundamentally altering the electronic distribution, site of electrophilic attack, and metabolic stability of derived compounds . For instance, the π-excessive imidazole in imidazo[1,5-a]pyrimidine directs electrophilic aromatic substitution exclusively to position 3, while the [1,2-a] congener exhibits different regiochemical outcomes . Furthermore, the bridgehead connectivity influences the geometry and donor properties of the nitrogen lone pairs, affecting metal-coordination behavior and hydrogen-bonding patterns critical for target engagement in biological systems . Procuring the incorrect regioisomer therefore risks divergent reactivity, altered pharmacological profiles, and wasted synthetic effort.

Quantitative Evidence Guide: Imidazo[1,5-a]pyrimidine Head-to-Head Differentiation Data


Regioselective Electrophilic Substitution: Imidazo[1,5-a]pyrimidine vs. Imidazo[1,2-a]pyrimidine

The imidazo[1,5-a]pyrimidine core reacts with electrophiles at two potential positions (C-3 and C-6), but the π-excessive imidazole ring favors position 3 exclusively, leading to 3-substituted products under standard electrophilic aromatic substitution (EAS) conditions . In contrast, the regioisomeric imidazo[1,2-a]pyrimidine scaffold does not exhibit the same predictable monoselectivity and frequently yields mixtures or requires directing-group strategies for controlled functionalization . This single-site selectivity is a direct consequence of the [1,5-a] fusion topology and constitutes a verifiable advantage for library synthesis where uniform substitution patterns are required.

Synthetic Chemistry Heterocyclic Reactivity Electrophilic Aromatic Substitution

Calcium Channel Antagonist Activity: Imidazo[1,5-a]pyrimidine Derivatives vs. Nifedipine

Several imidazo[1,5-a]pyrimidine derivatives were evaluated for calcium antagonistic activity in the high-K⁺ depolarized rat aorta assay and compared directly with the reference 1,4-dihydropyridine calcium antagonist nifedipine . The solid-state X-ray structure of the imidazo[1,5-a]pyrimidine-containing compounds confirmed that they adopt the critical conformational features (boat-type distortion, aryl ring orientation) recognized by the dihydropyridine receptor . While individual IC₅₀ values are not disclosed in the abstracted record, the study explicitly reports that select compounds exhibited interesting vasorelaxant activity, establishing the [1,5-a] scaffold as a viable calcium channel blocker pharmacophore distinct from the classical 1,4-dihydropyridine series.

Cardiovascular Pharmacology Calcium Antagonism Vasorelaxation

Synthetic Accessibility via Multicomponent Reaction: Imidazo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine

A multicomponent reaction followed by I₂-mediated rearrangement provides direct access to functionalized imidazo[1,5-a]pyrimidines from imidazo[1,5-a]imidazole precursors . This methodology also generates pyrazolo[1,5-a]pyrimidines from imidazo[1,2-b]pyrazole precursors under identical conditions (I₂, THF, room temperature). The dual-scaffold synthetic platform enables parallel generation of both chemotypes from a common intermediate pool, but the structural identity of the final product is dictated by the starting heterocycle—imidazo[1,5-a]imidazole yields exclusively imidazo[1,5-a]pyrimidine . Single-crystal X-ray diffraction confirmed the structure of representative compound 5a, unambiguously establishing the [1,5-a] connectivity .

Synthetic Methodology Multicomponent Reactions Scaffold Diversification

Anxiolytic Pharmacophore Validation: Imidazo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine in Benzodiazepine Binding

US Patent 4,178,449 discloses substituted imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines as anxiolytic agents, with activity confirmed by the diazepam binding assay . Both scaffolds were claimed in the same patent family, indicating that the [1,5-a] fusion topology itself—rather than the specific heterocyclic composition (imidazole vs. pyrazole)—is a key determinant of benzodiazepine receptor recognition . The explicit inclusion of imidazo[1,5-a]pyrimidines alongside pyrazolo[1,5-a]pyrimidines in the same pharmacological claims demonstrates that the imidazo variant represents a patentably and pharmacologically distinct sub-series, not a redundant alternative.

CNS Drug Discovery Anxiolytic Activity Benzodiazepine Receptor

Physicochemical Differentiation: Imidazo[1,5-a]pyrimidine vs. Imidazo[1,2-a]pyrimidine Ring Basicity and Hydrogen-Bonding Capacity

The imidazo[1,5-a]pyrimidine scaffold presents two sp²-hybridized nitrogen atoms (N-4 pyrimidine and N-7 bridgehead) in a 1,3-relationship across the fused system, yielding a hydrogen-bond-acceptor pharmacophore geometry distinct from the 1,4-relationship found in imidazo[1,2-a]pyrimidine . This topological difference translates into divergent molecular recognition patterns: the [1,5-a] isomer offers a wider N···N bite distance (~4.8 Å estimated from the crystal structure of a related benzo[4,5]imidazo[1,2-a]pyrimidine derivative ) compared to the [1,2-a] isomer, affecting binding to kinase hinge regions, DNA base pairs, and metal coordination spheres.

Physicochemical Profiling Hydrogen-Bond Donor/Acceptor Topology Medicinal Chemistry Design

Imidazo[1,5-a]pyrimidine (CAS 274-67-9): Highest-Confidence Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis Requiring Predictable Late-Stage Functionalization

The exclusive electrophilic substitution at position 3 of the imidazo[1,5-a]pyrimidine core (Section 3, Evidence Item 1) makes this scaffold preferable to imidazo[1,2-a]pyrimidine for parallel library synthesis where uniform C-3 substitution is required. Procurement of the [1,5-a] isomer reduces the need for directing-group strategies and simplifies purification, directly lowering the cost per compound in hit-to-lead campaigns .

Calcium Channel Blocker Lead Optimization Seeking Non-Dihydropyridine Chemotypes

X-ray crystallographic evidence confirms that imidazo[1,5-a]pyrimidine derivatives adopt the boat-like conformation recognized by the dihydropyridine receptor (Section 3, Evidence Item 2). This structural validation supports procurement of the [1,5-a] scaffold for cardiovascular programs aiming to circumvent established 1,4-dihydropyridine patent estates while maintaining target engagement .

Parallel Synthesis of Imidazo- and Pyrazolo-Fused [1,5-a]pyrimidine Libraries from Common Intermediates

The I₂-mediated rearrangement methodology (Section 3, Evidence Item 3) enables simultaneous generation of imidazo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds from imidazo[1,5-a]imidazole and imidazo[1,2-b]pyrazole precursors, respectively. Procuring both precursor classes allows diversity-oriented synthesis groups to access two distinct [1,5-a] chemotypes under a unified protocol, with single-crystal X-ray confirmation eliminating regioisomeric ambiguity .

CNS Anxiolytic Programs Seeking IP-Differentiated Benzodiazepine Receptor Ligands

The inclusion of imidazo[1,5-a]pyrimidines as active benzodiazepine receptor ligands in foundational patent literature (Section 3, Evidence Item 4) establishes this scaffold as a validated but less-explored alternative to the more crowded pyrazolo[1,5-a]pyrimidine series. Procurement of the imidazo[1,5-a]pyrimidine core supports CNS programs that require novel composition-of-matter claims while retaining the [1,5-a] pharmacophoric geometry essential for receptor recognition .

Quote Request

Request a Quote for Imidazo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.